molecular formula C18H23N3O3S B605747 (5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione CAS No. 1204181-93-0

(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione

Cat. No. B605747
M. Wt: 361.46
InChI Key: ULMRMVZQMKZWKJ-MLJKTZRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-1897 is an ATP-competitive pan-PIM inhibitor. When combined with the Akt inhibitor AZD5363, AML cells from putative leukaemia stem cells incur a reduction in levels of the anti-apoptotic protein MCL1. The combination of PIM and Akt inhibition holds promise for the treatment of AML.

Scientific Research Applications

Antihyperglycemic and Antidiabetic Properties

Compounds related to (5Z)-5-{2-[(3R)-3-Aminopiperidin-1-yl]-3-(propan-2-yloxy)benzylidene}-1,3-thiazolidine-2,4-dione have been investigated for their potential in treating diabetes. A study by Gutiérrez-Hernández et al. (2019) reported the synthesis of thiazolidinedione derivatives showing robust antihyperglycemic action linked to insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019). Araújo et al. (2011) also demonstrated the reduction of insulin resistance in high-fat fed mice using similar derivatives, which indicates their potential as antidiabetic agents (Araújo et al., 2011).

Anticancer Properties

Some derivatives of (5Z)-5-{2-[(3R)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-thiazolidine-2,4-dione have been explored for their anticancer properties. Barros et al. (2013) studied thiazacridine derivatives, which include a thiazolidine nucleus, for their cytotoxic action against human colon carcinoma cells (Barros et al., 2013). Chandrappa et al. (2008) synthesized 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives with significant antiproliferative activity against various human cancer cell lines (Chandrappa et al., 2008).

Antimicrobial and Antifungal Properties

The synthesis of 1,3-thiazolidine-2,4-dione derivatives has also shown promising results in antimicrobial applications. Jat et al. (2006) reported the synthesis and antimicrobial evaluation of some pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives (Jat et al., 2006).

Potential in Treating HIV

In the context of treating HIV, Seniya et al. (2015) performed molecular docking and simulation experiments on 4-thiazolidinone and its derivatives, identifying a molecule that may bind HIV-1 reverse transcriptase and cause noncompetitive inhibition (Seniya et al., 2015).

properties

CAS RN

1204181-93-0

Product Name

(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione

Molecular Formula

C18H23N3O3S

Molecular Weight

361.46

IUPAC Name

2,4-Thiazolidinedione, 5-((2-((3R)-3-amino-1-piperidinyl)-3-(1-methylethoxy)phenyl)methylene)-, (5Z)-

InChI

1S/C18H23N3O3S/c1-11(2)24-14-7-3-5-12(9-15-17(22)20-18(23)25-15)16(14)21-8-4-6-13(19)10-21/h3,5,7,9,11,13H,4,6,8,10,19H2,1-2H3,(H,20,22,23)/b15-9-/t13-/m1/s1

InChI Key

ULMRMVZQMKZWKJ-MLJKTZRHSA-N

SMILES

CC(C)Oc1cccc(\C=C\2/SC(=O)NC2=O)c1N3CCC[C@@H](N)C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-1897, AZD 1897, AZD1897

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione
Reactant of Route 2
Reactant of Route 2
(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione
Reactant of Route 3
Reactant of Route 3
(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione
Reactant of Route 4
Reactant of Route 4
(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione
Reactant of Route 5
Reactant of Route 5
(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione
Reactant of Route 6
Reactant of Route 6
(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione

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